Chicoric acid
Description
Chicoric acid (dicaffeoyltartaric acid) is a hydroxycinnamic acid derivative first identified in 1958, featuring two caffeoyl groups esterified to a tartaric acid backbone . This compound is biosynthesized from caftaric acid (monocaffeoyltartaric acid) and chlorogenic acid (caffeoylquinic acid) via a this compound synthase in E. purpurea . Its instability during extraction necessitates specific protocols (e.g., blanching, optimized solvent ratios) to prevent degradation .
Properties
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-IABMMNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033332 | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70831-56-0, 6537-80-0 | |
| Record name | (-)-Chicoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Chicoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHICORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chemical Synthesis of Chicoric Acid
Chemical synthesis remains a cornerstone for producing this compound with high purity, particularly when natural sources yield insufficient quantities. The structural complexity of this compound—comprising two caffeoyl groups esterified to a tartaric acid backbone—necessitates precise protection and deprotection strategies to avoid side reactions. Below, we analyze six prominent synthesis pathways, emphasizing their mechanistic innovations and industrial viability.
Early Synthetic Approaches: Carboxyl and Phenolic Hydroxyl Protection
The first synthesis of this compound, reported in 1958, involved reacting caffeoyl chloride with tartaric acid derivatives. L-chicoric acid was synthesized using L-tartaric acid and caffeoyl chloride, followed by deprotection with acetic acid. However, this method suffered from low yields (≈30%) due to the instability of caffeoyl chloride and competing side reactions. A 2014 optimization introduced tert-butyl protection for tartaric acid’s carboxyl groups and acetyl protection for caffeic acid’s phenolic hydroxyls, achieving milder reaction conditions but still hampered by low yields (≈45%) and challenging purification.
Diphenylmethyl Protection Strategy
King et al. (1999) developed a pathway using diphenylmethyl to protect tartaric acid’s carboxyl groups and ClCOOMe for caffeic acid’s hydroxyls. This method produced L-chicoric acid with a 33.3% overall yield but faced critical limitations: explosive intermediates during deprotection and multi-step complexity, rendering it impractical for industrial scale-up.
Benzyl Group Protection and Hydrogenolysis
A 2002 patent (WO2003029183A1) introduced a streamlined synthesis using benzyl groups for protection and a single hydrogenolysis deprotection step. The process involved diesterifying 3,4-dibenzyloxycinnamic acid with dibenzyl tartrate, followed by debenzylation using palladium catalysis and triethylsilane. This method achieved an exceptional 65% overall yield and 98% purity, with chemoselective deprotection preserving ester bonds. Despite its efficiency, the reliance on heavy metal catalysts raised concerns about residue contamination and environmental impact.
Sulfonate Ester Intermediate Pathway
Recent advances by Tian et al. (2021) utilized sulfonate esters as intermediates, reacting caffeic acid with sulfoxide chloride before esterification with L-tartaric acid. Alkaline deprotection yielded this compound with 80.5% yield and 98.5% purity, marking a significant improvement in scalability. However, the requirement for multiple crystallization steps increased production time and cost.
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Protecting Groups | Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|---|
| Caffeoyl Chloride (1958) | None | 3 | 30 | 70 | Low yield, unstable intermediates |
| tert-Butyl/Acetyl (2014) | tert-Butyl, Acetyl | 5 | 45 | 85 | Complex purification |
| Diphenylmethyl (1999) | Diphenylmethyl, ClCOOMe | 6 | 33.3 | 90 | Explosive intermediates |
| Benzyl/Hydrogenolysis (2002) | Benzyl | 4 | 65 | 98 | Heavy metal residues |
| Sulfonate Ester (2021) | Sulfonate | 4 | 80.5 | 98.5 | Costly crystallization |
Plant-Based Extraction Methods
Extraction from natural sources such as Echinacea purpurea and chicory (Cichorium intybus) offers a sustainable alternative to synthesis. These methods prioritize biocompatibility but face challenges in achieving high yields due to variable plant content and degradation risks.
Echinacea purpurea Extraction
A 2004 patent (CN1240665C) detailed a large-scale extraction process using 30–50% ethanol at 70–90°C, followed by acidification (pH ≤3) and macroporous resin purification. This method achieved 96% purity through crystallization, with a yield of 1.1% from dried roots. Key advantages include scalability and minimal solvent toxicity, though prolonged heating risks thermal degradation of this compound.
Chicory-Based Ultrasonic Extraction
CN1256318C (2004) optimized ultrasonic extraction using 40–70% ethanol or methanol under nitrogen to prevent oxidation. The 40-minute process achieved 89% recovery, outperforming traditional reflux methods. However, the requirement for nitrogen gas increases operational complexity and cost.
Table 2: Extraction Efficiency Across Plant Sources
| Source | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Echinacea purpurea | 40% Ethanol | 90 | 6 hours | 1.1 | 96 |
| Chicory | 50% Ethanol | 25 | 40 minutes | 2.3 | 89 |
Chemical Reactions Analysis
Types of Reactions: Chicoric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Ester or ether derivatives.
Scientific Research Applications
Pharmacological Applications
Chicoric acid exhibits a wide range of pharmacological properties, making it a candidate for therapeutic use in several health conditions.
Antiviral Properties
This compound has demonstrated significant antiviral activity against various viruses, including HIV and herpes simplex virus. Studies indicate that it inhibits HIV integrase and replication, showcasing its potential as an antiviral agent in the treatment of viral infections .
Antioxidant Activity
The antioxidant properties of this compound are comparable to those of rosmarinic acid, contributing to its ability to mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. Its efficacy in managing inflammatory conditions positions it as a potential therapeutic agent for diseases like arthritis and inflammatory bowel disease .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It may help in reducing neuroinflammation and oxidative stress, thereby protecting neuronal cells from damage .
Nutritional Applications
This compound is increasingly recognized as a functional food ingredient due to its health benefits.
Dietary Supplementation
Due to its safety profile and lack of significant side effects, this compound is incorporated into dietary supplements aimed at enhancing metabolic health, particularly in regulating glucose and lipid metabolism .
Food Preservation
The antioxidant properties of this compound also make it useful as a natural preservative in food products, helping to extend shelf life while maintaining nutritional quality .
Agricultural Applications
This compound's role extends into agriculture, particularly in enhancing plant growth and resistance.
Plant Growth Enhancer
Studies have indicated that this compound can promote seed germination and improve plant growth under stress conditions, making it beneficial for sustainable agricultural practices .
Pest Resistance
Research suggests that this compound may enhance the resistance of plants to pests and diseases due to its antimicrobial properties, thereby reducing the need for synthetic pesticides .
Case Studies
The following case studies illustrate the practical applications of this compound across different fields:
Mechanism of Action
Chicoric acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the release of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antiviral Activity: Inhibits the function of HIV-1 integrase, preventing the integration of viral DNA into the host genome.
Neuroprotective Activity: Enhances mitochondrial function and energy metabolism, promoting neuron survival against inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chicoric acid shares structural and functional similarities with other caffeic acid derivatives, such as chlorogenic acid , caftaric acid , and caffeic acid . Below is a detailed analysis of their differences in chemistry, biosynthesis, bioactivity, and stability.
Bioactivity Comparison
2.2.1. Enzyme Inhibition
This compound exhibits superior inhibitory effects compared to related compounds:
- YopH Phosphatase (Bacterial Virulence Factor) :
- LDH5 (Cancer Target) :
- HIV-1 Integrase: this compound: Inhibits integration (IC₅₀ ~10 µM in cell culture) . Synthetic analogs (lacking catechol/carboxyl groups): No significant activity .
2.2.2. Antimicrobial Activity
- Growth Inhibition of Mesorhizobium loti: this compound: Stronger inhibition than caffeic/caftaric acids; synergizes with other phenolics .
2.2.3. Antioxidant and Metabolic Effects
- AMPK Pathway Activation : this compound reduces ROS, enhances mitochondrial biogenesis, and extends C. elegans lifespan (5–100 µM) .
- Chlorogenic acid : Primarily antioxidant; less potent in AMPK modulation .
Stability and Environmental Influences
Biological Activity
Chicoric acid (CA) is a natural phenolic compound primarily found in chicory (Cichorium intybus) and echinacea (Echinacea purpurea). It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various research findings and case studies.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress pathways. Research indicates that CA can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
- Study Findings : A study demonstrated that CA supplementation improved cognitive function in mice by preventing neural loss and apoptosis induced by oxidative stress. It achieved this by up-regulating antioxidant enzymes such as HO-1 and NQO1, indicating its potential as a nutritional strategy against cognitive decline related to oxidative damage .
2. Anti-inflammatory Effects
This compound has been shown to reduce inflammation through various mechanisms:
- Neuroinflammation : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, CA supplementation prevented memory impairment and amyloidogenesis. It reduced the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by inhibiting the NF-κB signaling pathway, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's .
- Colitis Model : Another study focused on dextran sulfate sodium (DSS)-induced colitis in mice found that CA supplementation alleviated colonic inflammation and histological damage. It modulated gut microbiota and reduced inflammatory markers in serum, demonstrating its role in gut health .
3. Immunomodulatory Properties
This compound also exhibits immunostimulatory effects:
- Phagocytic Activity : Research indicates that CA enhances phagocyte activity both in vitro and in vivo. It acts as an allosteric inhibitor of specific phosphatases involved in immune response regulation, thereby promoting immune function against bacterial infections .
4. Antiviral Activity
This compound has shown promising antiviral properties:
- HIV and Herpes Simplex Virus : Studies have demonstrated that CA inhibits HIV integrase activity and replication. Additionally, it has been reported to have inhibitory effects on the herpes simplex virus, reinforcing its potential as an antiviral agent .
5. Anti-cancer Potential
This compound's anti-cancer properties have been explored through various studies:
- Colon Cancer Cells : In vitro studies revealed that CA induces apoptosis in human colon cancer cells, suggesting its potential as a complementary treatment for cancer .
Summary of Biological Activities
Case Studies and Research Findings
- Cognitive Impairment Prevention : A study revealed that this compound significantly improved cognitive performance in mice subjected to oxidative stress by enhancing antioxidative defenses .
- Colitis Mitigation : In a DSS-induced colitis model, CA not only alleviated symptoms but also positively influenced gut microbiota composition and fecal metabolites .
- Neuroinflammation Reduction : Research showed that CA could prevent neuroinflammation caused by systemic inflammation, highlighting its potential role in managing neurodegenerative diseases .
Q & A
Basic Research Question
- In vitro : Microglial BV2 cells stimulated with LPS to measure TNF-α suppression via NFκB pathway inhibition .
- In vivo : Murine models of LPS-induced neuroinflammation or Aβ42 infusion for memory impairment assays .
- Ex vivo : Hippocampal slice cultures to assess synaptic plasticity changes.
How does the structural conformation of this compound influence its binding affinity to multiple enzyme sites?
Advanced Research Question
The dicaffeoyl moiety enables dual-site binding:
- Catalytic site : Caffeic acid groups coordinate with catalytic cysteine (e.g., C403 in YopH) via hydrogen bonding.
- Allosteric site : Aromatic rings engage in arene-cation interactions with residues like Arg255 and Lys342, stabilizing closed conformations .
Techniques like molecular dynamics simulations and X-ray crystallography are critical for mapping conformational flexibility .
What are the challenges in standardizing extraction protocols for this compound to ensure consistent bioactivity across studies?
Basic Research Question
Variability arises from:
- Plant source : this compound content differs in Echinacea vs. chicory .
- Extraction solvents : Ethanol/water mixtures (70:30 v/v) optimize yield but may co-extract interfering phenolics.
- Stability : Degradation during lyophilization requires pH control (≤4.0) and antioxidant additives .
How do researchers validate the specificity of this compound's interactions with molecular targets using computational and experimental approaches?
Advanced Research Question
- Competitive assays : Co-incubation with substrate analogs (e.g., pNPP) to test reversible inhibition.
- Mutagenesis : Substituting key residues (e.g., Arg380Ala in YopH) disrupts binding, confirming site specificity .
- SPR/ITC : Surface plasmon resonance or isothermal titration calorimetry quantifies binding constants (KD) .
What pharmacokinetic parameters must be considered when designing bioavailability studies for this compound?
Advanced Research Question
- Absorption : Low oral bioavailability due to poor intestinal permeability; nanoencapsulation improves uptake .
- Metabolism : Glucuronidation in hepatic microsomes reduces active compound levels.
- Half-life : ~4 hours in murine plasma, necessitating bid dosing in chronic studies .
How can orthogonal analytical methods enhance the reliability of this compound characterization?
Basic Research Question
- HPLC-DAD-MS : Combines retention time, UV spectra, and mass fragmentation (m/z 473→311) for identity confirmation .
- NMR : ¹H and ¹³C spectra verify dicaffeoyl-tartaric acid structure.
What mechanistic insights from NFκB signaling inform therapeutic strategies for neuroinflammation?
Advanced Research Question
this compound suppresses IκBα phosphorylation , blocking NFκB nuclear translocation. This reduces pro-inflammatory cytokines (IL-1β, COX-2) in microglia . Translational studies focus on combination therapies with blood-brain barrier penetrants (e.g., resveratrol) to amplify efficacy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
